molecular formula C20H19N5O4 B2852180 5-oxo-N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-(p-tolyl)pyrrolidine-3-carboxamide CAS No. 2034268-34-1

5-oxo-N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-(p-tolyl)pyrrolidine-3-carboxamide

Cat. No.: B2852180
CAS No.: 2034268-34-1
M. Wt: 393.403
InChI Key: NCXYXFNWDJWFTJ-UHFFFAOYSA-N
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Description

The compound 5-oxo-N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-(p-tolyl)pyrrolidine-3-carboxamide is a complex organic molecule featuring multiple functional groups, including oxo, oxadiazole, pyrrolidine, and carboxamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-oxo-N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-(p-tolyl)pyrrolidine-3-carboxamide typically involves multi-step organic synthesis. A general synthetic route might include:

    Formation of the Pyrrolidine Core: Starting from a suitable pyrrolidine precursor, the core structure is constructed through cyclization reactions.

    Introduction of the Oxadiazole Ring: The oxadiazole ring can be introduced via cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Attachment of the Pyridinyl Group: The pyridinyl group is often introduced through nucleophilic substitution or coupling reactions.

    Final Assembly: The final compound is assembled by coupling the intermediate structures, often using amide bond formation techniques such as peptide coupling reagents (e.g., EDC, DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

5-oxo-N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-(p-tolyl)pyrrolidine-3-carboxamide: can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized at the oxo or pyridinyl groups under appropriate conditions.

    Reduction: Reduction reactions can target the oxo groups, potentially converting them to hydroxyl groups.

    Substitution: The aromatic and heterocyclic rings can undergo electrophilic or nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

    Coupling Reagents: EDC, DCC, palladium catalysts for cross-coupling reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols. Substitution reactions could introduce various functional groups into the aromatic or heterocyclic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, 5-oxo-N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-(p-tolyl)pyrrolidine-3-carboxamide could be explored for therapeutic applications. Its potential interactions with enzymes, receptors, or other proteins could lead to the development of new treatments for diseases.

Industry

In industry, this compound might be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure could impart desirable characteristics like enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 5-oxo-N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-(p-tolyl)pyrrolidine-3-carboxamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-oxo-N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-(phenyl)pyrrolidine-3-carboxamide
  • 5-oxo-N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-(m-tolyl)pyrrolidine-3-carboxamide
  • 5-oxo-N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-(o-tolyl)pyrrolidine-3-carboxamide

Uniqueness

The uniqueness of 5-oxo-N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-(p-tolyl)pyrrolidine-3-carboxamide lies in its specific combination of functional groups and structural features. Compared to similar compounds, it may exhibit distinct reactivity, biological activity, or material properties due to the presence and positioning of the p-tolyl group and the oxadiazole ring.

This compound , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-(4-methylphenyl)-5-oxo-N-[[3-(2-oxo-1H-pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl]pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O4/c1-12-2-4-15(5-3-12)25-11-14(9-18(25)27)20(28)22-10-17-23-19(24-29-17)13-6-7-21-16(26)8-13/h2-8,14H,9-11H2,1H3,(H,21,26)(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCXYXFNWDJWFTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCC3=NC(=NO3)C4=CC(=O)NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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